molecular formula C20H18ClN3O B11131692 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B11131692
M. Wt: 351.8 g/mol
InChI Key: XQRODJWIHOBBGX-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two indole moieties, one of which is substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves the coupling of 6-chloroindole and 1H-indole-3-acetic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of the indole derivative to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of both a chlorine-substituted indole and an indole-3-acetamide moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18ClN3O/c21-16-6-5-14-7-9-24(19(14)12-16)10-8-22-20(25)11-15-13-23-18-4-2-1-3-17(15)18/h1-7,9,12-13,23H,8,10-11H2,(H,22,25)

InChI Key

XQRODJWIHOBBGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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